![molecular formula C14H18F3N3O2S B6444433 N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549014-87-9](/img/structure/B6444433.png)

N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

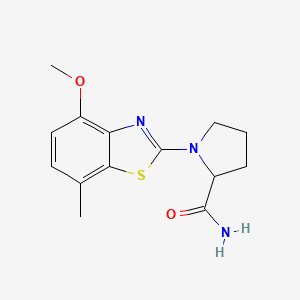

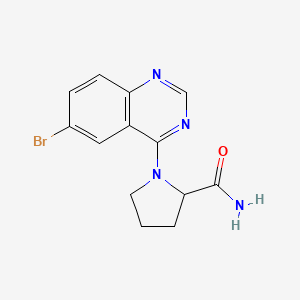

This compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a cyclopropane ring (a three-membered ring with three carbon atoms) .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its various functional groups (the pyridine ring, the piperidine ring, the trifluoromethyl group, and the cyclopropane ring). The exact structure would need to be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the pyridine ring might participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group might increase the compound’s reactivity towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, which could affect its solubility and permeability .Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and function .

Mode of Action

It’s likely that it interacts with its target in a way that modulates the target’s activity, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular processes .

Result of Action

Similar compounds have been found to have significant effects on cellular processes, potentially leading to changes in cell behavior .

Avantages Et Limitations Des Expériences En Laboratoire

N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly versatile molecule, with a wide range of potential applications. Furthermore, it is relatively easy to synthesize, and it has been well-characterized in terms of its biochemical and physiological effects. However, one limitation is that it is a relatively new compound, and thus its long-term effects on the body are not yet known.

Orientations Futures

There are a number of potential future directions for research on N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide. These include further studies on its potential use as an anti-inflammatory, anti-cancer, and neuroprotective agent, as well as its potential use in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be conducted on its potential use as an inhibitor of the enzyme cytochrome P450, as well as its potential use in the synthesis of other compounds. Finally, further research could be conducted on its long-term effects on the body, in order to determine its safety and efficacy as a therapeutic agent.

Méthodes De Synthèse

N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide can be synthesized using a three-step process. The first step involves the reaction of 4-trifluoromethylpyridine with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding cyanoethylated pyridine. The second step involves the reaction of the cyanoethylated pyridine with 1-chloro-3-piperidine in the presence of a base, such as sodium ethoxide, to form the corresponding piperidine derivative. The third and final step involves the reaction of the piperidine derivative with cyclopropanesulfonamide to form the desired this compound.

Applications De Recherche Scientifique

N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide has been extensively studied as a potential therapeutic agent and research tool. It has been shown to have a wide range of potential applications, including as an inhibitor of the enzyme cytochrome P450, as an inhibitor of the enzyme cyclooxygenase-2, as an inhibitor of the enzyme acetylcholinesterase, as an inhibitor of the enzyme thymidylate synthase, and as an inhibitor of the enzyme xanthine oxidase. In addition, this compound has been studied for its potential use as an anti-inflammatory and anti-cancer agent, as well as its potential use in the treatment of other diseases, such as Alzheimer’s disease and Parkinson’s disease.

Analyse Biochimique

Biochemical Properties

N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is cytochrome P450 51 (CYP51), which is involved in the biosynthesis of sterols. The compound binds to the active site of CYP51, forming a coordination bond with the catalytic heme iron. This interaction inhibits the enzyme’s activity, thereby affecting the sterol biosynthesis pathway . Additionally, the compound exhibits selectivity towards CYP51 over other cytochrome P450 enzymes, including human drug-metabolizing P450s .

Cellular Effects

This compound has been shown to have various effects on different cell types and cellular processes. In studies involving human cells, the compound was found to be non-toxic, indicating its potential for therapeutic applications . It influences cell function by inhibiting key enzymes involved in metabolic pathways, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CYP51 by the compound can disrupt the synthesis of essential sterols, affecting cell membrane integrity and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound exerts its effects by binding to the active site of CYP51, forming a coordination bond with the heme iron. This binding inhibits the enzyme’s catalytic activity, preventing the conversion of lanosterol to ergosterol, a crucial step in sterol biosynthesis . The inhibition of CYP51 leads to the accumulation of lanosterol and other sterol intermediates, disrupting cellular homeostasis and affecting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under specific conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in inhibiting sterol biosynthesis and affecting cell membrane integrity . These effects are consistent with the compound’s mechanism of action and its interactions with CYP51.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CYP51 without causing significant toxicity. At higher doses, toxic effects such as liver damage and disruption of normal metabolic processes have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol biosynthesis. The compound interacts with CYP51, inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition leads to the accumulation of sterol intermediates and affects the overall metabolic flux of the sterol biosynthesis pathway. Additionally, the compound may interact with other enzymes and cofactors involved in related metabolic pathways, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, the compound can localize to specific compartments, such as the endoplasmic reticulum, where CYP51 is predominantly located. This localization facilitates its interaction with the target enzyme and enhances its inhibitory effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the endoplasmic reticulum, where CYP51 is located . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to the target enzyme to exert its inhibitory effects. Additionally, post-translational modifications or targeting signals may direct the compound to specific subcellular compartments, further affecting its activity and function.

Propriétés

IUPAC Name |

N-[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O2S/c15-14(16,17)10-5-6-18-13(8-10)20-7-1-2-11(9-20)19-23(21,22)12-3-4-12/h5-6,8,11-12,19H,1-4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDODTYOBXKGLBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC(=C2)C(F)(F)F)NS(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444352.png)

![N,N-dimethyl-4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444368.png)

![5-chloro-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B6444380.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine](/img/structure/B6444391.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6444394.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine](/img/structure/B6444407.png)

![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444422.png)

![N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444431.png)

![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444438.png)

![2-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444441.png)

![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444442.png)

![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444448.png)